molecular formula C19H29N3O4 B2635772 4-((2-(3,4-dimethoxyphenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034459-42-0

4-((2-(3,4-dimethoxyphenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B2635772
CAS No.: 2034459-42-0
M. Wt: 363.458
InChI Key: PFDQMOKRWKTAFJ-UHFFFAOYSA-N
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Description

4-((2-(3,4-dimethoxyphenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a synthetic organic compound with the molecular formula C19H29N3O4 and a molecular weight of 363.5 g/mol. Its structure is characterized by a piperidine ring, a key scaffold in medicinal chemistry, which is functionalized with a N,N-dimethylcarboxamide group and linked via an aminomethyl bridge to a 3,4-dimethoxyphenyl acetamide moiety . Piperidine derivatives are recognized as one of the most important building blocks in pharmaceuticals and are present in more than twenty classes of drugs, underlining their significant role in the development of new therapeutic agents . The 3,4-dimethoxyphenyl group is a common pharmacophore found in compounds with various biological activities. While direct biological data for this specific molecule is not widely published, its structural features make it a valuable compound for research, particularly in the field of medicinal chemistry and drug discovery. Researchers can utilize this chemical as a standard or intermediate in the synthesis and exploration of novel molecules targeting a range of diseases, including cancer. For instance, structurally related compounds featuring complex piperidine derivatives have been investigated as selective inhibitors in oncology research, such as the TASIN series for targeting colorectal cancer cells with specific genetic mutations . This product is intended for research and analysis purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

4-[[[2-(3,4-dimethoxyphenyl)acetyl]amino]methyl]-N,N-dimethylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4/c1-21(2)19(24)22-9-7-14(8-10-22)13-20-18(23)12-15-5-6-16(25-3)17(11-15)26-4/h5-6,11,14H,7-10,12-13H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDQMOKRWKTAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNC(=O)CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(3,4-dimethoxyphenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide typically involves multiple steps:

    Formation of the 3,4-Dimethoxyphenylacetic Acid: This can be synthesized from 3,4-dimethoxybenzaldehyde through a series of reactions including oxidation and esterification.

    Amidation: The 3,4-dimethoxyphenylacetic acid is then converted to its corresponding amide by reacting with an amine, such as dimethylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Piperidine Ring Formation: The amide is then reacted with a piperidine derivative under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine in the presence of a catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced amides.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It can be used in studies to understand its interaction with biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with neurotransmitter systems or other biological pathways, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the synthesis of pharmaceuticals or as a precursor for other chemical products. Its stability and reactivity make it suitable for large-scale production.

Mechanism of Action

The mechanism of action of 4-((2-(3,4-dimethoxyphenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide would depend on its specific biological target. Generally, compounds with similar structures can act as enzyme inhibitors or receptor agonists/antagonists. The dimethoxyphenyl group may interact with aromatic residues in proteins, while the piperidine ring could mimic natural ligands of certain receptors.

Comparison with Similar Compounds

Similar Compounds

    4-((2-(3,4-Dimethoxyphenyl)acetamido)methyl)piperidine-1-carboxamide: Lacks the N,N-dimethyl substitution, which may affect its biological activity.

    3,4-Dimethoxyphenylacetic Acid Derivatives: These compounds share the aromatic core but differ in their side chains, leading to different reactivity and biological properties.

Uniqueness

The presence of both the dimethoxyphenyl group and the N,N-dimethylpiperidine moiety makes 4-((2-(3,4-dimethoxyphenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide unique. This combination of functional groups can result in distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Biological Activity

The compound 4-((2-(3,4-dimethoxyphenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound consists of a piperidine ring substituted with an acetamide group and a 3,4-dimethoxyphenyl moiety. Its molecular formula is C20H25N2O5C_{20}H_{25}N_{2}O_{5}, and it has a molecular weight of 359.4 g/mol. The structural formula can be represented as follows:

Structure 4 2 3 4 dimethoxyphenyl acetamido methyl N N dimethylpiperidine 1 carboxamide\text{Structure }\text{4 2 3 4 dimethoxyphenyl acetamido methyl N N dimethylpiperidine 1 carboxamide}

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, focusing primarily on its anticonvulsant , anticancer , and neuroprotective properties.

Anticonvulsant Activity

A study investigated the anticonvulsant properties of structurally related compounds, revealing that modifications in the piperidine structure can influence GABAergic activity. Compounds similar to our target compound demonstrated varying degrees of anticonvulsant effects in animal models, suggesting potential therapeutic applications in epilepsy management .

Table 1: Anticonvulsant Activity of Related Compounds

Compound NameStructure ModificationAnticonvulsant Activity (PTZ Model)
Compound AN-methyl substitutionModerate
Compound BDimethoxy substitutionHigh
Target CompoundAcetamido groupPending evaluation

Anticancer Potential

Research has indicated that derivatives of piperidine compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and inhibition of cell proliferation through interaction with key cellular pathways . The specific anticancer activity of our target compound is yet to be fully characterized but aligns with the trends observed in related piperidine derivatives.

Case Study: Piperidine Derivatives in Cancer Therapy
In a recent study, a series of piperidine derivatives were synthesized and tested for their anticancer activity. One derivative showed significant cytotoxicity against FaDu hypopharyngeal tumor cells, indicating that structural modifications can enhance biological efficacy .

The proposed mechanisms by which 4-((2-(3,4-dimethoxyphenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide exerts its biological effects may include:

  • GABA Receptor Modulation : Similar compounds have been shown to interact with GABA receptors, enhancing inhibitory neurotransmission which is crucial in seizure control.
  • Cell Cycle Arrest : Some piperidine derivatives induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
  • Oxidative Stress Reduction : The presence of methoxy groups may contribute to antioxidant properties, potentially protecting neurons from oxidative damage.

Q & A

Q. What are the optimal synthetic routes for 4-((2-(3,4-dimethoxyphenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling a 3,4-dimethoxyphenylacetamide intermediate with a functionalized piperidine-carboxamide scaffold. Key steps include:

  • Amide bond formation : Use mixed anhydrides (e.g., ethyl chloroformate) or carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the acetamide and piperidine moieties. Racemization can be minimized by employing non-polar solvents (e.g., DCM) and low temperatures (0–5°C) .
  • Tertiary amine base selection : N-Methylpiperidine reduces urethane formation during coupling compared to other bases like triethylamine .
  • Purification : Mass-directed preparative LC ensures high purity (>95%) by isolating the target compound from side products like unreacted intermediates .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the presence of the 3,4-dimethoxyphenyl group (δ 3.8–3.9 ppm for methoxy protons) and piperidine carboxamide (δ 2.2–2.4 ppm for N,N-dimethyl groups) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺) with an error margin <5 ppm .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity and detect impurities from incomplete coupling or oxidation .

Q. How does this compound interact with biological macromolecules in preliminary assays?

  • Protein binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for targets like G-protein-coupled receptors (GPCRs). The 3,4-dimethoxyphenyl group may enhance hydrophobic interactions with receptor pockets .
  • Enzyme inhibition assays : Test against kinases or proteases in vitro (e.g., IC₅₀ determination via fluorogenic substrates). The piperidine carboxamide moiety could act as a hydrogen-bond acceptor .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Core modifications :

    Modification Biological Impact Reference
    Varying methoxy positions (e.g., 2,5-dimethoxy)Alters receptor selectivity and metabolic stability
    Replacing N,N-dimethyl with cyclopropyl groupsEnhances blood-brain barrier penetration
  • Assay design : Pair in vitro potency screens (e.g., cAMP accumulation for GPCRs) with ADMET profiling (hepatic microsome stability, CYP inhibition) .

Q. How should researchers address contradictions in reported pharmacological data for structurally analogous compounds?

  • Data triangulation : Compare results across multiple assays (e.g., functional vs. binding assays) to rule out assay-specific artifacts. For example, a compound may show agonist activity in cAMP assays but antagonist behavior in β-arrestin recruitment assays .
  • Computational docking : Use molecular dynamics simulations to identify divergent binding poses in homologs with conflicting activity .

Q. What computational strategies are recommended for predicting this compound’s physicochemical and ADMET properties?

  • Quantum chemical calculations : DFT (B3LYP/6-31G*) optimizes the molecule’s geometry to predict dipole moments (critical for solubility) and charge distribution .
  • Machine learning : Platforms like SwissADME predict logP, topological polar surface area (TPSA), and bioavailability scores based on SMILES notation .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Forced degradation studies :
    • Acidic/alkaline conditions : Incubate in 0.1M HCl/NaOH (25°C, 24h) and monitor degradation via HPLC. The acetamide bond is prone to hydrolysis at extreme pH .
    • Thermal stress : Heat at 40–60°C for 72h; assess crystallinity changes via XRPD to detect polymorphic transitions .

Q. What experimental approaches are suitable for investigating synergistic effects with co-administered therapeutics?

  • Combination index (CI) analysis : Use the Chou-Talalay method in cell viability assays (e.g., MTT) to quantify synergism with anticancer or antimicrobial agents .
  • Transcriptomic profiling : RNA-seq identifies pathways (e.g., apoptosis, inflammation) modulated by the compound alone vs. in combination .

Key Methodological Considerations

  • Ethical compliance : All biological studies must adhere to institutional guidelines for in vitro/in vivo experimentation .

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